molecular formula C23H29N5O2S B11315777 N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide

N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B11315777
M. Wt: 439.6 g/mol
InChI Key: GHFGJEBYVYPWCB-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a diethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents such as deionized water and may require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a pyrimidine ring, diethylamino group, and sulfonamide group. This unique structure contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C23H29N5O2S

Molecular Weight

439.6 g/mol

IUPAC Name

N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H29N5O2S/c1-6-28(7-2)23-15-22(24-18(5)25-23)26-19-9-11-20(12-10-19)27-31(29,30)21-13-8-16(3)17(4)14-21/h8-15,27H,6-7H2,1-5H3,(H,24,25,26)

InChI Key

GHFGJEBYVYPWCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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